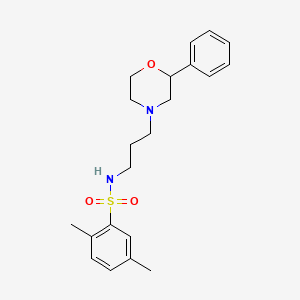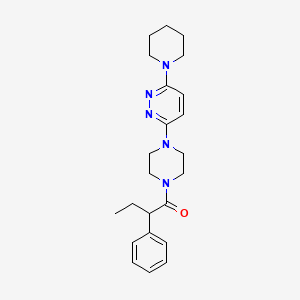
2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C23H31N5O and its molecular weight is 393.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as P4B, is the Cellulose Synthase Complex (CSC) . The CSC is responsible for the synthesis of cellulose, the most abundant biopolymer on Earth and a major component of plant cell walls . The CSC is assembled in the Golgi apparatus and trafficked to the cell surface .
Mode of Action
P4B exhibits a unique mode of action compared with previously known cellulose biosynthesis inhibitors (CBIs) . Instead, P4B reduces the delivery rate of CSCs to the plasma membrane, leading to a decrease in their density at the cell surface without causing accumulation in Golgi-derived vesicles . This suggests a novel mechanism of action .
Biochemical Pathways
The affected pathway is the cellulose biosynthesis pathway . P4B reduces crystalline cellulose content by 40% to 50%, comparable with the well-known CBI isoxaben . This reduction in cellulose content can have significant downstream effects on plant growth and development, as cellulose is a critical structural component of plant cell walls .
Pharmacokinetics
As P4B affects the delivery rate of CSCs to the plasma membrane , it likely has good cell membrane permeability
Result of Action
The primary result of P4B’s action is a strong inhibition of seedling growth . This is due to its effect on reducing the content of crystalline cellulose, a critical structural component of plant cell walls . A mutant resistant to the growth inhibition and cellulose reduction caused by P4B has been identified, suggesting that genetic factors can influence the compound’s effects .
Properties
IUPAC Name |
2-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-2-20(19-9-5-3-6-10-19)23(29)28-17-15-27(16-18-28)22-12-11-21(24-25-22)26-13-7-4-8-14-26/h3,5-6,9-12,20H,2,4,7-8,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTFJLCTYKWWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-phenoxypropan-1-one](/img/structure/B2868150.png)
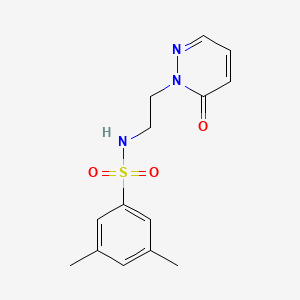
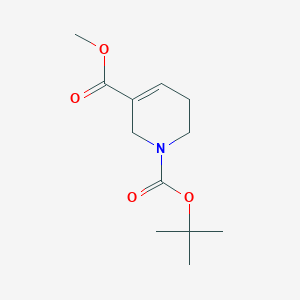

![3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B2868155.png)
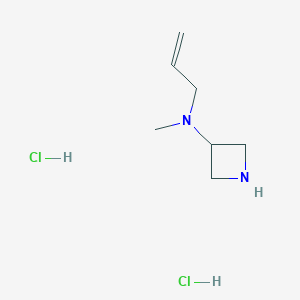
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)
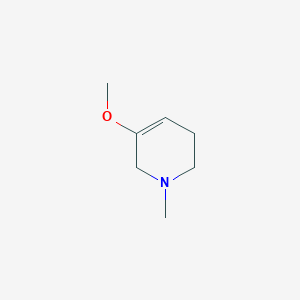
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)
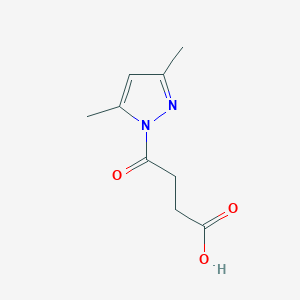
![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)
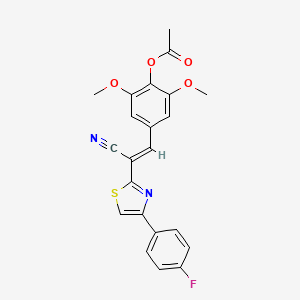
![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)
